6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Description
6-Chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a substituted benzimidazole derivative characterized by a chloro-fluoro-benzyloxy group at position 1, a phenyl group at position 2, and a chlorine substituent at position 6 of the benzimidazole core. The compound’s structure combines halogenated aromatic moieties, which are often leveraged in medicinal chemistry to enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
6-chloro-1-[(2-chloro-6-fluorophenyl)methoxy]-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O/c21-14-9-10-18-19(11-14)25(20(24-18)13-5-2-1-3-6-13)26-12-15-16(22)7-4-8-17(15)23/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYOUHRLMHXJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)F)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-phenyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are commonly used in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzimidazole derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Core Modifications
- Target Compound : Features a benzimidazole core with a 2-phenyl group, 6-chloro substitution, and a 1-[(2-chloro-6-fluorobenzyl)oxy] side chain.
- Indoline Derivatives () : Compounds 47–50 replace the benzimidazole core with an indoline system but retain the 6-((2-chloro-6-fluorobenzyl)oxy) group. Variations in sulfonyl substituents (e.g., 3-methoxyphenyl, 3-chlorophenyl) highlight the role of electron-withdrawing/donating groups in modulating activity.
- Benzodiazoles () : 2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole () lacks the benzyloxy side chain, while 2-chloro-6-fluoro-1-methyl-1H-1,3-benzodiazole () introduces a methyl group, altering steric and electronic profiles.
Substituted Benzyloxy Groups
- Target Compound : The 2-chloro-6-fluorobenzyloxy group provides a distinct halogenation pattern.
Heterocyclic Core Variations
- Xanthine Derivatives () : The xanthine core in 9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione shares the 2-chloro-6-fluorobenzyl group but targets neurodegenerative diseases, illustrating scaffold versatility.
Physicochemical Properties
Notes: Melting points and spectral data (e.g., IR, NMR) for the target compound are absent in the evidence, but analogs like the xanthine derivative in exhibit high thermal stability (mp 314–315°C dec.).
Q & A
Q. What are the recommended synthetic routes for 6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves:
- Step 1: Reacting 2-chloro-6-fluoro-benzyl chloride with a benzimidazole precursor (e.g., 6-chloro-2-phenyl-1H-benzimidazole) under alkaline conditions (K₂CO₃/DMF, 80°C, 12–24 hours) to introduce the benzyloxy group .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
Key Variables Affecting Yield:
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
Q. What are the critical parameters for assessing purity via HPLC, and how can impurities be identified?
Methodological Answer:
- Column: C18 reverse-phase (3.5 µm, 150 mm × 4.6 mm).
- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
- Detection: UV at 254 nm (aromatic absorption).
- Common Impurities:
Advanced Research Questions
Q. How does the substitution pattern (Cl, F, benzyloxy) influence the compound’s bioactivity in kinase inhibition assays?
Methodological Answer:
- Structure-Activity Relationship (SAR) Insights:
- Chloro Substituents: Enhance binding affinity to ATP pockets in kinases (e.g., EGFR) via hydrophobic interactions. Removal reduces IC₅₀ by ~10-fold .
- Fluorine Substituents: Improve metabolic stability and membrane permeability. Fluorine at the ortho position (2-chloro-6-fluoro) minimizes steric hindrance .
- Benzyloxy Group: Acts as a solubility-modulating moiety. Bulkier substituents (e.g., trifluoromethyl) reduce aqueous solubility but improve target selectivity .
Experimental Design for SAR Validation:
- Synthesize analogs with single substituent deletions (e.g., Cl→H, F→H).
- Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR, VEGFR2) using recombinant enzymes .
Q. What computational strategies are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- Preparation: Optimize ligand geometry (DFT/B3LYP/6-31G*) and protonate at physiological pH.
- Target Protein: Use crystal structures (PDB: 1M17 for EGFR) with water molecules removed.
- Key Interactions Predicted:
- Hydrogen bonding between benzimidazole nitrogen and Met793.
- π-π stacking with Phe723 .
- MD Simulations (GROMACS):
- Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) >3 Å indicates weak binding .
Q. How can stability under physiological conditions (pH, temperature) be optimized for in vivo studies?
Methodological Answer:
- Degradation Pathways:
- Hydrolysis of benzyloxy group at pH >7.5.
- Oxidative degradation of benzimidazole ring in presence of ROS .
- Stabilization Strategies:
Q. What advanced analytical methods resolve contradictions in spectral data (e.g., overlapping NMR signals)?
Methodological Answer:
- 2D NMR Techniques:
- X-ray Crystallography:
- Resolve regiochemistry of substituents. For example, confirm Cl/F positions via electron density maps .
Case Study: A 2025 study resolved conflicting ¹H NMR data for a benzimidazole analog using HSQC, identifying misassigned methine protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
